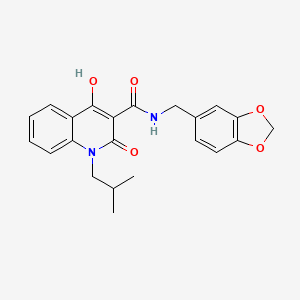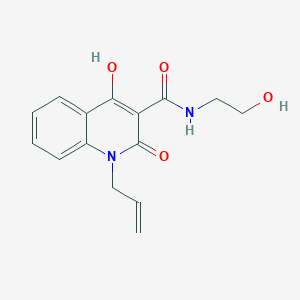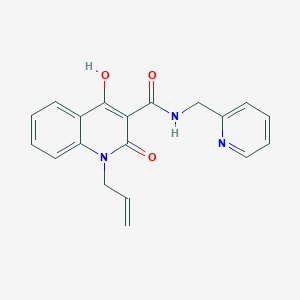
1-allyl-4-hydroxy-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-allyl-4-hydroxy-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide is a chemical compound that has shown promising results in scientific research applications. It is a quinolinecarboxamide derivative that has been synthesized using various methods.
作用机制
The mechanism of action of 1-allyl-4-hydroxy-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inducing apoptosis in cancer cells. It has also been suggested that the compound inhibits the activity of certain enzymes involved in inflammation and viral replication.
Biochemical and Physiological Effects
1-allyl-4-hydroxy-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide has been shown to have various biochemical and physiological effects. It has been found to induce DNA damage and inhibit DNA synthesis in cancer cells. The compound has also been shown to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in animal models. Additionally, it has been found to inhibit the replication of herpes simplex virus and human immunodeficiency virus.
实验室实验的优点和局限性
The advantages of using 1-allyl-4-hydroxy-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide in lab experiments include its potent antitumor, anti-inflammatory, and antiviral activities. The compound has also been found to have low toxicity in animal models. However, the limitations of using this compound in lab experiments include the need for further studies to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for research on 1-allyl-4-hydroxy-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide. One direction is to investigate the compound's potential use in combination with other chemotherapeutic agents for the treatment of cancer. Another direction is to study the compound's effects on other viral infections. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential side effects in humans.
Conclusion
1-allyl-4-hydroxy-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide is a promising compound that has shown potent antitumor, anti-inflammatory, and antiviral activities in scientific research applications. The compound has been synthesized using various methods and has been extensively studied for its potential use in treating various diseases. However, further studies are needed to fully understand its mechanism of action and potential side effects in humans.
合成方法
The synthesis of 1-allyl-4-hydroxy-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide has been reported using different methods. One of the most common methods involves the reaction of 2-aminomethylpyridine with ethyl 2-oxo-4-phenylbutyrate in the presence of triethylamine and acetic acid. The resulting product is then treated with allyl bromide and hydrochloric acid to yield the final compound.
科学研究应用
1-allyl-4-hydroxy-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential use in treating various diseases. It has been found to possess antitumor, anti-inflammatory, and antiviral activities. The compound has been tested against various cancer cell lines and has shown significant cytotoxicity. It has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Additionally, it has been shown to have antiviral activity against herpes simplex virus and human immunodeficiency virus.
属性
IUPAC Name |
4-hydroxy-2-oxo-1-prop-2-enyl-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-2-11-22-15-9-4-3-8-14(15)17(23)16(19(22)25)18(24)21-12-13-7-5-6-10-20-13/h2-10,23H,1,11-12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVGTAASGUJGLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20966795 |
Source


|
| Record name | 2-Hydroxy-4-oxo-1-(prop-2-en-1-yl)-N-[(pyridin-2-yl)methyl]-1,4-dihydroquinoline-3-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20966795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-allyl-4-hydroxy-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide | |
CAS RN |
5238-89-1 |
Source


|
| Record name | 2-Hydroxy-4-oxo-1-(prop-2-en-1-yl)-N-[(pyridin-2-yl)methyl]-1,4-dihydroquinoline-3-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20966795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-hydroxy-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913535.png)
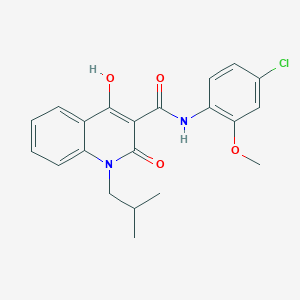
![3,3'-{[4-methoxy-3-(4-morpholinylmethyl)phenyl]methylene}bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B5913545.png)
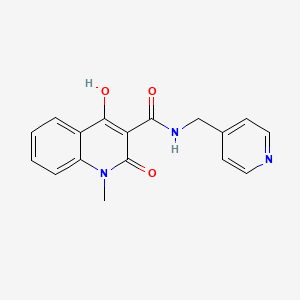
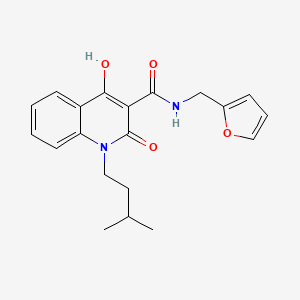

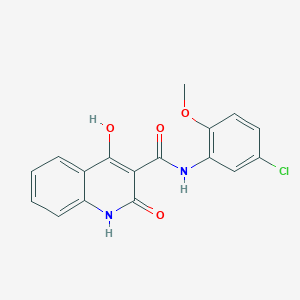
![3-acetyl-1-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-hydroxy-6-methyl-2(1H)-pyridinone](/img/structure/B5913595.png)
![N-[2-(aminosulfonyl)phenyl]-4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913596.png)
![2-hydroxy-7,8,9,10-tetrahydropyrido[2',3':4,5]thieno[2,3-b]quinolin-4(1H)-one](/img/structure/B5913598.png)
